molecular formula C21H24N2O3 B4437000 methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate

methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate

Cat. No. B4437000
M. Wt: 352.4 g/mol
InChI Key: KSSZSRYOJLFWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

Methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate inhibits the activity of acetylcholinesterase by binding to its active site. This binding prevents the breakdown of acetylcholine, which can improve cognitive function and memory. Additionally, this compound has been found to have antioxidant properties, which can protect the brain from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects:
Methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate has been found to have various biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, this compound has antioxidant properties that can protect the brain from oxidative stress and reduce inflammation. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, it also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate. One direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its anti-tumor properties and its potential as a cancer treatment. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies can be conducted to investigate the safety and toxicity of this compound in different animal models.
Conclusion:
Methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate is a chemical compound that has shown promising results in various fields of research. Its potential applications in the treatment of neurodegenerative diseases and cancer, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for further research. However, its potential toxicity and limited solubility in water should be taken into consideration in future studies. Overall, methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate is a compound with significant potential for scientific research and development.

Scientific Research Applications

Methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields of research. It has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.

properties

IUPAC Name

methyl 2-[(1-benzylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-21(25)18-9-5-6-10-19(18)22-20(24)17-11-13-23(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSZSRYOJLFWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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